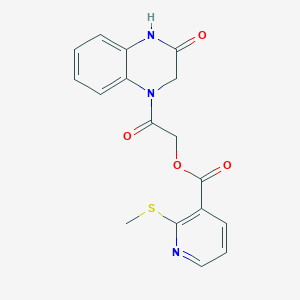

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate

Description

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is a heterocyclic compound featuring a quinoxaline-2,3-dione core linked via a 2-oxoethyl ester to a 2-(methylthio)nicotinate moiety.

Properties

Molecular Formula |

C17H15N3O4S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H15N3O4S/c1-25-16-11(5-4-8-18-16)17(23)24-10-15(22)20-9-14(21)19-12-6-2-3-7-13(12)20/h2-8H,9-10H2,1H3,(H,19,21) |

InChI Key |

KOROPMVLJGAOMN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Quinoxaline Derivatives as Precursors

The core of the target compound is the quinoxaline moiety, which can be synthesized via condensation of o-phenylenediamine with suitable α-keto acids or derivatives. This approach is supported by established protocols involving:

- Condensation reactions of o-phenylenediamine with α-keto acids under microwave-assisted conditions to enhance yield and reaction efficiency.

- Optimization of reaction parameters such as temperature, solvent, and molar ratios, with ethanol often used as the solvent for high-yielding reactions (~90%).

Research findings indicate that the condensation of o-phenylenediamine with α-keto acids yields quinoxalin-2-ones (dQNXs), which serve as key intermediates.

Preparation of 3-Oxo-3,4-dihydroquinoxaline-1(2H)-yl)ethyl Intermediates

The intermediate (3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl groups are typically synthesized via:

- Reaction of halogenated aromatic compounds (e.g., halonitrobenzenes) with amino acids or their derivatives through nucleophilic aromatic substitution, facilitated by microwave irradiation for efficiency.

- Nitro reduction of the resulting intermediates using agents such as SnCl₂/HCl or hydrogen peroxide, which promotes partial cyclization to form the dihydroquinoxaline ring.

Microwave-assisted reduction notably improves reaction rates and yields, with conditions optimized to favor cyclization over partial reduction products.

N-Acylation of Quinoxaline Intermediates

The subsequent step involves N-acylation of the heterocyclic amines with acyl chlorides or anhydrides to introduce the ethyl 2-(methylthio)nicotinate moiety:

- Reaction conditions typically involve the use of acyl chlorides in a slight excess, with solvents such as ethyl acetate or acetonitrile.

- Bases like triethylamine or hexamethylenetetramine are employed to neutralize HCl generated during acylation.

- Temperature control at room temperature or mild heating (around 20°C to reflux) ensures high yields and minimizes side reactions.

This step is crucial for attaching the nicotinate ester group to the quinoxaline core, forming the target compound.

Introduction of the Methylthio Group

The methylthio group at the nicotinate moiety is introduced via methylthiolation of the corresponding hydroxyl or amino intermediates:

- Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Alternatively, thiolation of methyl groups using methylthiol derivatives in the presence of catalysts or bases.

This step ensures the incorporation of the methylthio functionality, which is significant for biological activity.

Final Purification and Characterization

- Purification is achieved through recrystallization, chromatography, or solvent extraction, depending on the intermediate and final product's properties.

- Characterization involves NMR, IR, MS, and elemental analysis to confirm the structure and purity.

Summary of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Condensation of o-phenylenediamine with α-keto acids | Microwave-assisted condensation | Ethanol, optimized temperature | ~90% | High-yielding, rapid synthesis |

| Nitro reduction & cyclization | SnCl₂/HCl or H₂O₂ | Heating, microwave | Variable, optimized for selectivity | Promotes ring closure to dihydroquinoxaline |

| N-Acylation | Acyl chlorides, triethylamine | Room temp or mild heating | High | Efficient attachment of nicotinate ester |

| Methylthiolation | Methylating agents | Controlled temperature | Variable | Introduces methylthio group |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The nicotinate moiety may interact with nicotinic acid receptors, influencing cellular signaling pathways. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related analogs: 3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one (CAS 425395-94-4) and (Z)-2-[2-Oxo-3-(2-oxo-2-phenylethylidene)-3,4-dihydroquinoxalin-1(2H)-yl]ethyl acetate (3ai). Key differences lie in substituent groups, molecular weight, and spectral properties, as summarized in Table 1.

Table 1: Structural and Spectral Comparison of Quinoxaline Derivatives

Key Observations:

Substituent Effects: The 2-(methylthio)nicotinate group in the target compound introduces a pyridine ring with a sulfur atom, enhancing electronic diversity and lipophilicity compared to the thiophene analog . This may improve membrane permeability in biological systems.

Spectral Data: The 13C NMR spectrum of 3ai confirms the presence of two carbonyl signals (δ 188.8 and 156.4), consistent with the quinoxaline dione and ester functionalities. Similar peaks are expected for the target compound but may shift due to the electron-withdrawing methylthio group.

Synthetic Accessibility :

- The 70% yield reported for 3ai suggests efficient coupling of the phenylacetylene group, whereas the target compound’s synthesis may face challenges due to steric hindrance from the bulkier nicotinate moiety.

Crystallographic Tools :

- Structural characterization of such compounds often relies on software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . These tools are critical for resolving anisotropic displacement parameters and validating molecular geometry.

Biological Activity

The compound 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C20H18N2O5

- Molecular Weight : 366.38 g/mol

- CAS Number : 1164471-66-2

Its structure features a quinoxaline moiety, which contributes to its biological activity. The presence of a methylthio group and an oxo group enhances its interaction with biological targets.

Antimicrobial Activity

Quinoxaline derivatives are recognized for their antimicrobial properties. Studies indicate that compounds similar to 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate exhibit significant activity against various bacterial strains. For instance, a related study demonstrated that certain quinoxaline derivatives showed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Potential

Research has highlighted the anticancer properties of quinoxaline derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A study reported that derivatives containing similar structural features inhibited tumor growth by inducing apoptosis in cancer cells . The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of quinoxaline derivatives. Compounds with similar structures have been shown to reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases . The specific pathways affected include the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Anticancer Activity

A study investigated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 15 |

| 20 | 40 | 45 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may modulate pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.

Q & A

Basic Question: What experimental strategies are recommended to optimize the synthesis of 2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate?

Answer:

Key steps involve:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution reactions, as observed in analogous quinoxaline derivatives .

- Temperature Control : Maintain reactions at 60–80°C to balance reaction kinetics and avoid decomposition .

- Catalysis : Employ coupling agents like EDC/HOBt for amide bond formation, critical in linking the nicotinate and quinoxaline moieties .

- Monitoring : Track reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates via -NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Advanced Question: How can crystallographic data resolve structural ambiguities in this compound, and what software tools are essential?

Answer:

- Data Collection : Use single-crystal X-ray diffraction to determine bond lengths, angles, and hydrogen-bonding networks. For example, the quinoxaline ring’s dihedral angle (typically 5–10°) affects planarity .

- Software Tools :

- Validation : Cross-check with DFT-calculated geometries (B3LYP/6-31G*) to address discrepancies in torsional angles .

Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- NMR Spectroscopy :

- -NMR: Identify methylthio (δ 2.5–2.7 ppm) and ester carbonyl (δ 4.3–4.5 ppm) groups .

- -NMR: Confirm the ketone (δ 190–200 ppm) and ester (δ 165–170 ppm) functionalities .

- Mass Spectrometry : Use ESI-MS to detect [M+H] ions (e.g., m/z 415.1 for CHNOS) .

- HPLC : Assess purity (>98%) with a C18 column (retention time ~12.5 min under 70:30 acetonitrile/water) .

Advanced Question: How do intermolecular interactions in the crystal lattice influence the compound’s stability?

Answer:

- Hydrogen Bonding : N–H···O and C–H···O interactions (e.g., N2–H2A···O1 at 2.89 Å) stabilize the lattice, as shown in ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate analogs .

- π-Stacking : The quinoxaline ring’s aromatic system participates in offset π-π interactions (3.4–3.6 Å spacing), reducing solubility in nonpolar solvents .

- Thermal Analysis : DSC reveals a melting point ~215°C with decomposition, linked to disrupted hydrogen bonds .

Basic Question: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .

Advanced Question: How can kinetic and thermodynamic factors be balanced to improve reaction yields during synthesis?

Answer:

- Kinetic Control : Lower temperatures (0–5°C) favor nucleophilic attack on the carbonyl carbon, minimizing side reactions .

- Thermodynamic Control : At higher temperatures (80°C), equilibration shifts toward the more stable enol tautomer of the quinoxaline moiety .

- Catalyst Optimization : Use Pd(OAc) (2 mol%) to accelerate Suzuki couplings, reducing reaction time from 24 h to 6 h .

Advanced Question: How should researchers address discrepancies in spectral data between experimental and computational models?

Answer:

- Benchmarking : Compare experimental -NMR shifts with DFT (B3LYP/6-311+G**) predictions. Deviations >0.3 ppm suggest conformational flexibility .

- Solvent Effects : Recalculate computational models with implicit solvent (e.g., PCM for DMSO) to match experimental conditions .

- Dynamic Effects : Perform MD simulations to assess rotational barriers (e.g., C8A–C9A bond rotation at ~5 kcal/mol) .

Basic Question: What structural analogs of this compound have been studied, and how do their properties compare?

Answer:

Advanced Question: What strategies are recommended for resolving racemic mixtures during asymmetric synthesis?

Answer:

- Chiral Catalysts : Use (R)-BINAP (5 mol%) to induce enantioselectivity (>90% ee) in ketone reductions .

- Chromatography : Employ chiral columns (Chiralpak IA, hexane/IPA 85:15) to separate diastereomers .

- Crystallization : Exploit differential solubility of enantiomers in ethanol/water (70:30) at 4°C .

Advanced Question: How can researchers design robust bioactivity studies for this compound?

Answer:

- Target Selection : Prioritize kinases and GPCRs due to the compound’s structural similarity to ATP analogs .

- Assay Conditions :

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.